molecular formula C5H8NO3P B14693454 2-Isocyanato-4-methyl-1,3,2-dioxaphosphinane CAS No. 32847-50-0

2-Isocyanato-4-methyl-1,3,2-dioxaphosphinane

Cat. No.: B14693454
CAS No.: 32847-50-0
M. Wt: 161.10 g/mol
InChI Key: XCNARGSAVLLEJX-UHFFFAOYSA-N
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Description

2-Isocyanato-4-methyl-1,3,2-dioxaphosphinane is a cyclic organophosphorus compound known for its unique structural properties and reactivity. This compound is characterized by the presence of an isocyanate group (-N=C=O) and a dioxaphosphinane ring, which imparts distinct chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyanato-4-methyl-1,3,2-dioxaphosphinane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-methyl-1,3,2-dioxaphosphinane with phosgene (COCl₂) to introduce the isocyanate group . The reaction is usually carried out in an inert solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the isocyanate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. Advanced purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Isocyanato-4-methyl-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isocyanato-4-methyl-1,3,2-dioxaphosphinane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isocyanato-4-methyl-1,3,2-dioxaphosphinane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. The compound’s effects are mediated through the formation of stable adducts with amino acids, which can alter the function of target proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methyl-1,3,2-dioxaphosphinane
  • 2-Hydroxy-4-methyl-1,3,2-dioxaphosphinane
  • 2-Chloro-4-methyl-1,3,2-dioxaphosphinane

Uniqueness

2-Isocyanato-4-methyl-1,3,2-dioxaphosphinane is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to its analogs. The isocyanate group allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .

Properties

CAS No.

32847-50-0

Molecular Formula

C5H8NO3P

Molecular Weight

161.10 g/mol

IUPAC Name

2-isocyanato-4-methyl-1,3,2-dioxaphosphinane

InChI

InChI=1S/C5H8NO3P/c1-5-2-3-8-10(9-5)6-4-7/h5H,2-3H2,1H3

InChI Key

XCNARGSAVLLEJX-UHFFFAOYSA-N

Canonical SMILES

CC1CCOP(O1)N=C=O

Origin of Product

United States

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